Physical and chemical properties of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride
Physical and chemical properties of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 3-(3-piperidinyloxy)benzoate Hydrochloride
Executive Summary
In modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks dictates the efficiency of library synthesis. Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (CAS: 1185297-89-5)[1] has emerged as a highly versatile, bifunctional scaffold. Featuring an orthogonally reactive secondary amine and a methyl ester[2], this compound enables rapid diversification for structure-activity relationship (SAR) studies. As a Senior Application Scientist, I have designed this guide to provide an in-depth analysis of its physicochemical properties, the causality behind its handling requirements, and self-validating protocols for its implementation in synthetic workflows.
Quantitative Physicochemical Data
Understanding the fundamental properties of a building block is the first step in designing robust synthetic routes. The quantitative data for Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is summarized below.
| Parameter | Specification | Reference |
| Chemical Name | Methyl 3-(3-piperidinyloxy)benzoate hydrochloride | [1] |
| CAS Registry Number | 1185297-89-5 | |
| Molecular Formula | C13H18ClNO3 | [3] |
| Molecular Weight | 271.74 g/mol | [3] |
| Core Structural Motifs | Piperidine ring, Aryl ether, Methyl ester | [2] |
| Physical State | Solid (Crystalline Powder) | [4] |
Causality in Form Selection: Why the Hydrochloride Salt?
Novice chemists often overlook the importance of the salt form of a starting material. The decision to supply and utilize Methyl 3-(3-piperidinyloxy)benzoate as a hydrochloride salt[1], rather than a free base, is rooted in fundamental physical chemistry:
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Oxidative and Atmospheric Stability: Secondary amines like piperidine are highly nucleophilic. In their free base form, they readily absorb atmospheric carbon dioxide to form carbamates, and are susceptible to N-oxidation. The HCl salt protonates the nitrogen, rendering it electronically inert during storage.
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Physical State Transition: The free base of this specific aryl ether is typically a viscous oil or a low-melting waxy solid, which makes precise stoichiometric weighing nearly impossible. The incorporation of HCl establishes a rigid ionic lattice, yielding a highly crystalline, free-flowing powder[4].
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Solubility Profiling: The salt form exhibits excellent solubility in polar protic solvents (e.g., methanol, water), which is critical for analytical techniques like reverse-phase HPLC, while remaining insoluble in non-polar hydrocarbons, allowing for easy purification via trituration.
Self-Validating Experimental Protocols
To ensure high-fidelity synthesis, every reaction must be treated as a self-validating system. The following protocols detail the orthogonal functionalization of this scaffold, incorporating mandatory validation checkpoints to guarantee trustworthiness.
Protocol A: Biphasic Freebasing and N-Acylation
Objective: Liberate the piperidine nitrogen and selectively react it with an electrophile (e.g., an acid chloride) without hydrolyzing the methyl ester. Causality: A biphasic system (Dichloromethane / Aqueous NaHCO3) is employed. As the mild base neutralizes the HCl salt, the newly formed lipophilic free base immediately partitions into the organic layer. This protects the free amine from aqueous degradation and primes it for reaction with the organic-soluble acid chloride.
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Suspension: Suspend 1.0 equivalent of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride in Dichloromethane (DCM) to achieve a 0.1 M concentration.
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Neutralization: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO3). Stir vigorously at room temperature for 15 minutes.
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Validation Checkpoint 1: Halt stirring and allow phase separation. Extract a drop of the aqueous layer and test the pH; it must read >8. Spot the organic layer on a Thin Layer Chromatography (TLC) plate and stain with Ninhydrin. A dark purple spot confirms the successful generation of the secondary amine.
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Extraction & Drying: Isolate the organic layer, dry over anhydrous Na2SO4, and filter.
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Causality: Trace water must be eradicated; otherwise, the subsequent addition of acid chloride will result in rapid hydrolysis to an unreactive carboxylic acid.
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Acylation: Cool the organic phase to 0°C. Add 1.2 eq of Triethylamine (TEA), followed by the dropwise addition of 1.1 eq of the desired acid chloride.
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Validation Checkpoint 2: Monitor the reaction via LC-MS. The protocol is validated when the starting mass (m/z 236,[M+H]+ of the free base) is entirely consumed, and the target acylated mass dominates the chromatogram.
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Protocol B: Selective Saponification of the Methyl Ester
Objective: Hydrolyze the methyl ester to a carboxylic acid to facilitate downstream peptide coupling, post-N-functionalization. Causality: Lithium hydroxide (LiOH) is strictly chosen over Sodium hydroxide (NaOH). The lithium cation strongly coordinates with the carbonyl oxygen of the ester, increasing its electrophilicity. This allows the saponification to proceed rapidly at room temperature, preventing thermal degradation or epimerization of the molecule.
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Solvation: Dissolve the N-functionalized intermediate in a 3:1:1 mixture of THF:MeOH:H2O.
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Causality: This specific ternary solvent system ensures that the lipophilic organic substrate and the hydrophilic LiOH remain dissolved in a single, homogenous phase, maximizing the reaction rate.
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Hydrolysis: Add 2.0 eq of LiOH monohydrate and stir at room temperature for 2 hours.
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Validation Checkpoint 1: Monitor the reaction via HPLC-UV at 254 nm. The benzoate chromophore provides strong UV absorbance. The system is validated when the ester peak area is <1% of the total integrated area, replaced by a new peak with a shorter retention time (the more polar carboxylic acid).
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Isolation: Concentrate the mixture in vacuo to remove THF and MeOH. Acidify the remaining aqueous layer to pH 3 using 1M HCl.
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Validation Checkpoint 2: The target carboxylic acid will precipitate as a white solid. Collect via vacuum filtration and confirm structural integrity via 1H-NMR (look for the complete disappearance of the sharp 3H singlet at ~3.9 ppm, confirming the loss of the methyl group).
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Mechanistic Workflow Visualization
The orthogonal reactivity of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride allows for divergent synthetic pathways. The diagram below illustrates the logical progression from the raw building block to an advanced Active Pharmaceutical Ingredient (API) intermediate.
Workflow for the synthetic functionalization of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride.
Conclusion
Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is an indispensable tool for the modern medicinal chemist. By understanding the causality behind its physical state—specifically the stabilizing effect of the hydrochloride salt—and employing self-validating, orthogonal synthetic protocols, researchers can reliably integrate this scaffold into high-throughput drug discovery pipelines.
References
Sources
- 1. CAS 1185297-89-5 | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1185297-89-5 | Methyl 3-(piperidin-3-yloxy)benzoate hydrochloride - AiFChem [aifchem.com]
- 3. 1185297-89-5 | Methyl 3-(3-piperidinyloxy)benzoate hydrochloride | Tetrahedron [thsci.com]
- 4. 1-[(3-Piperidinyloxy)acetyl]piperidine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
